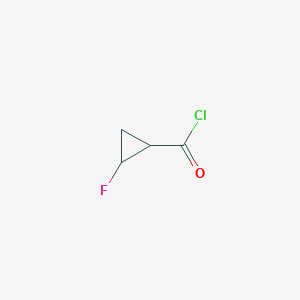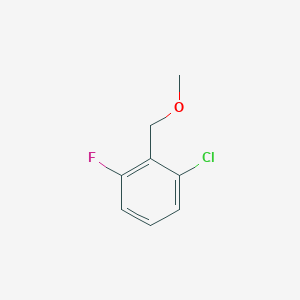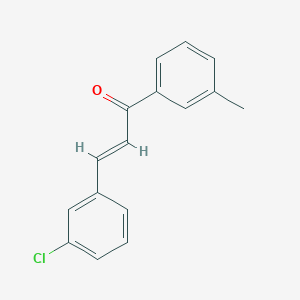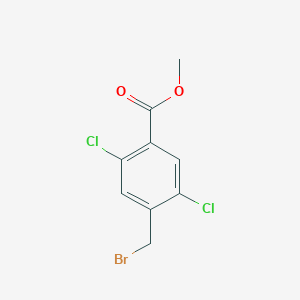
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a member of the pyrrolizine family of compounds and is a common intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a five-membered heterocyclic compound composed of a nitrogen atom, two oxygen atoms and three carbon atoms. It is a colorless liquid with a boiling point of 107 °C and a melting point of -5 °C. Its molecular formula is C₅H₃F₃NO₂.
Applications De Recherche Scientifique
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been used as a building block in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a starting material in the synthesis of a variety of antifungal drugs such as fluconazole, itraconazole, and voriconazole. It has also been used in the synthesis of a variety of other compounds such as 1,3,4-thiadiazole derivatives, benzofuran derivatives, and pyrrolo[2,3-d]pyrimidines.
Mécanisme D'action
The mechanism of action of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is not well understood. It is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of certain fungal cell wall components. Specifically, it is believed to inhibit the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of the fungal cell wall component 1,3-beta-glucan.
Biochemical and Physiological Effects
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been shown to have antifungal activity in vitro and in vivo. In vitro studies have shown that it is effective against a variety of fungal species including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vivo studies have shown that it is effective against a variety of fungal infections in mice, including systemic candidiasis and cutaneous aspergillosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione in laboratory experiments include its low cost, its ease of synthesis, and its broad spectrum of antifungal activity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
The future directions for the use of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione include further studies of its mechanism of action, its effects on other fungal species, and its potential for use in combination therapies. Additionally, further studies of its toxicity profile and its potential for use in other applications such as pest control are also possible. Finally, further studies of its structure-activity relationship and its potential for use in drug design are also possible.
Méthodes De Synthèse
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione can be synthesized by a two-step process starting from 1,3-dichloro-2-fluoro-5-nitrobenzene. The first step is a nucleophilic substitution reaction between 1,3-dichloro-2-fluoro-5-nitrobenzene and sodium hydroxide in 1,4-dioxane to form the corresponding anion, which is then quenched with trifluoromethyl iodide to form dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione.
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)









